2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile
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Overview
Description
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile is an organic compound characterized by the presence of a diethoxyphenyl group, a trifluoromethyl group, and a nitrile group
Preparation Methods
The synthesis of 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diethoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
2-(3,4-Diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has a similar phenyl structure but lacks the trifluoromethyl and nitrile groups.
Fluorinated Chalcones: These compounds share the trifluoromethyl group but differ in their overall structure and functional groups. The uniqueness of this compound lies in its combination of diethoxyphenyl, trifluoromethyl, and nitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-4,4,4-trifluoro-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-3-20-11-6-5-9(7-12(11)21-4-2)10(8-18)13(19)14(15,16)17/h5-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXBOCUIFJXODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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